Tert-butyl piperidine-4-carboxylate hydrochloride
Overview
Description
“Tert-butyl piperidine-4-carboxylate hydrochloride” is a chemical compound with the molecular formula C10H20ClNO2 . It is related to the class of compounds known as 4-aryl piperidines, which are useful as semi-flexible linkers in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation .
Molecular Structure Analysis
The molecular structure of “Tert-butyl piperidine-4-carboxylate hydrochloride” can be represented by the InChI code:1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)8-4-6-11-7-5-8;/h8,11H,4-7H2,1-3H3;1H
. The Canonical SMILES representation is CC(C)(C)OC(=O)C1CCNCC1.Cl
. Physical And Chemical Properties Analysis
The molecular weight of “Tert-butyl piperidine-4-carboxylate hydrochloride” is 221.72 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound is a white to yellow solid and should be stored in a refrigerator .Scientific Research Applications
Synthesis Processes
Synthesis from Piperidin-4-one Hydrochloride : Zhang Guan-you (2010) demonstrated a process to synthesize tert-butyl-4-hydroxy pi-peridine-l-carboxylate from piperidin-4-one hydrochloride, achieving a yield of 65%. This method involved reduction and N-carbonylation steps (Zhang, 2010).
Role as an Intermediate in Biologically Active Compounds : A study by Kong et al. (2016) highlighted its role as an intermediate in the synthesis of biologically active compounds like crizotinib. This process used tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material (Kong et al., 2016).
Key Intermediate in Vandetanib Synthesis : Wang et al. (2015) synthesized tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in Vandetanib, a drug used for treating medullary thyroid cancer. This synthesis involved acylation, sulfonation, and substitution steps (Wang et al., 2015).
Stereoselective Synthesis for Fused Bicyclic Systems : Moskalenko and Boev (2014) detailed the stereoselective synthesis of N-Boc piperidine derivatives [3,2-c]-fused with oxygen heterocycles, starting from tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone (Moskalenko & Boev, 2014).
Molecular Structure and Properties
X-Ray Studies of Derivatives : Didierjean et al. (2004) conducted X-ray studies on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its derivatives, revealing details about their molecular packing and hydrogen bonding patterns (Didierjean et al., 2004).
Synthesis of Anticancer Drug Intermediates : Zhang et al. (2018) synthesized tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, showcasing its potential in drug development (Zhang et al., 2018).
Applications in Chemistry and Drug Synthesis
Role in Triple Reuptake Inhibitor Synthesis : Yamashita et al. (2015) explored the synthesis of (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine monohydrochloride, a novel triple reuptake inhibitor, using tert-butyl 4-(1-(3,4-dichlorophenyl)-2-hydroxyethyl)piperidine-1-carboxylate as a key intermediate (Yamashita et al., 2015).
Synthesis of Enantiopure Derivatives : Marin et al. (2004) synthesized enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor, demonstrating its versatility in stereochemically complex syntheses (Marin et al., 2004).
Safety And Hazards
The compound is classified as having acute toxicity (oral), being an eye irritant, a skin irritant, and a skin sensitizer . It also poses hazards to the aquatic environment . Safety precautions include avoiding release to the environment and wearing protective gloves/eye protection/face protection .
Future Directions
properties
IUPAC Name |
tert-butyl piperidine-4-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)8-4-6-11-7-5-8;/h8,11H,4-7H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFRGIAACOBTLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655072 | |
Record name | tert-Butyl piperidine-4-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl piperidine-4-carboxylate hydrochloride | |
CAS RN |
892493-65-1 | |
Record name | tert-Butyl piperidine-4-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperidine-4-carboxylic acid tert-butyl ester hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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